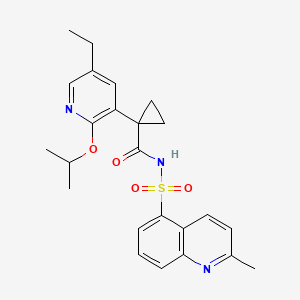![molecular formula C18H20N6O2 B12394532 N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrimidine carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the pyrimidine carboxamide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-4-(1H-indol-3-yl)butanamide: Shares the indole and hydroxyl groups but differs in the linker and additional functional groups.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Similar indole structure but different functional groups and biological activities.
Uniqueness
N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide is unique due to its combination of an indole moiety, a piperazine ring, and a pyrimidine carboxamide group.
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c25-17(22-26)13-9-20-18(21-10-13)24-7-5-23(6-8-24)12-14-11-19-16-4-2-1-3-15(14)16/h1-4,9-11,19,26H,5-8,12H2,(H,22,25) |
InChI Key |
DZHANXVZEUIAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




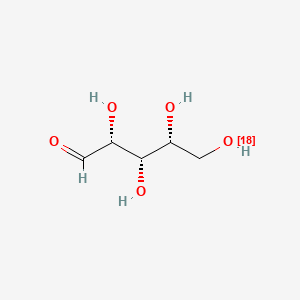
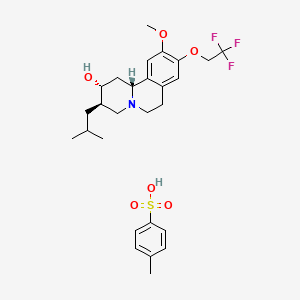
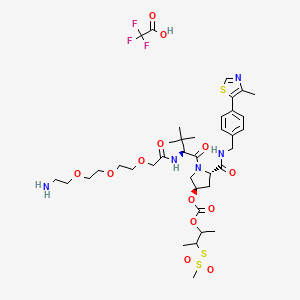
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

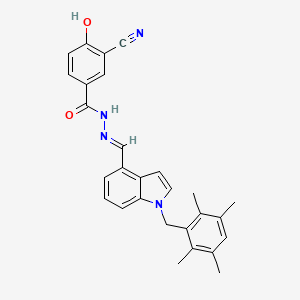
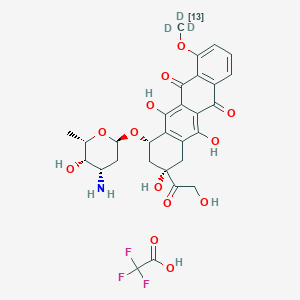
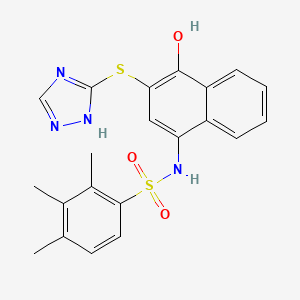
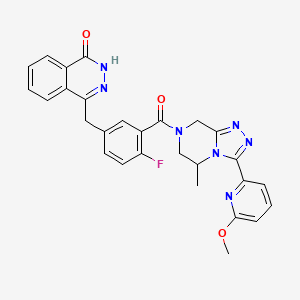

![methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate](/img/structure/B12394505.png)
